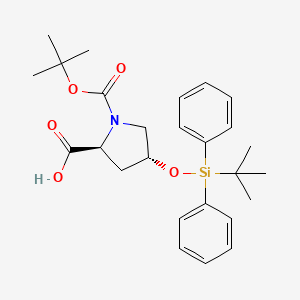

(2S,4r)-1-(tert-butoxycarbonyl)-4-((tert-butyldiphenylsilyl)oxy)pyrrolidine-2-carboxylic acid

Description

(2S,4R)-1-(tert-Butoxycarbonyl)-4-((tert-butyldiphenylsilyl)oxy)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative widely used as an intermediate in organic synthesis, particularly in peptide chemistry and pharmaceutical development. Its structure features a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a bulky tert-butyldiphenylsilyl (TBDPS) ether at the 4-position, which provides steric protection and enhances solubility in non-polar solvents . The compound’s stereochemistry (2S,4R) is critical for its application in enantioselective syntheses, such as the preparation of proline analogs or β-turn mimics in peptides.

Properties

IUPAC Name |

(2S,4R)-4-[tert-butyl(diphenyl)silyl]oxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35NO5Si/c1-25(2,3)31-24(30)27-18-19(17-22(27)23(28)29)32-33(26(4,5)6,20-13-9-7-10-14-20)21-15-11-8-12-16-21/h7-16,19,22H,17-18H2,1-6H3,(H,28,29)/t19-,22+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOPOXPCVFCABPQ-KNQAVFIVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35NO5Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4r)-1-(tert-butoxycarbonyl)-4-((tert-butyldiphenylsilyl)oxy)pyrrolidine-2-carboxylic acid typically involves multiple steps:

Protection of the Pyrrolidine Nitrogen: The nitrogen atom in pyrrolidine is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Hydroxyl Group Protection: The hydroxyl group is protected using tert-butyldiphenylsilyl chloride (TBDPS-Cl) in the presence of imidazole or another suitable base.

Carboxylation: The protected pyrrolidine is then carboxylated using carbon dioxide under basic conditions to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2S,4r)-1-(tert-butoxycarbonyl)-4-((tert-butyldiphenylsilyl)oxy)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the protected hydroxyl group or the carboxylic acid group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrrolidine ring.

Reduction: Reduced forms of the carboxylic acid group.

Substitution: Substituted derivatives at the hydroxyl or carboxylic acid positions.

Scientific Research Applications

Chemistry

In chemistry, (2S,4r)-1-(tert-butoxycarbonyl)-4-((tert-butyldiphenylsilyl)oxy)pyrrolidine-2-carboxylic acid is used as an intermediate in the synthesis of complex organic molecules, particularly peptides and peptidomimetics.

Biology

In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions due to its structural similarity to natural amino acids.

Medicine

In medicinal chemistry, it serves as a building block for the synthesis of pharmaceutical compounds, including potential drug candidates for various diseases.

Industry

In the industrial sector, it is used in the production of fine chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of (2S,4r)-1-(tert-butoxycarbonyl)-4-((tert-butyldiphenylsilyl)oxy)pyrrolidine-2-carboxylic acid involves its role as a protected amino acid derivative. The protecting groups prevent unwanted side reactions during synthesis, allowing for selective deprotection and subsequent reactions at specific sites. The molecular targets and pathways involved depend on the specific application and the final compound synthesized from this intermediate.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s key differentiator is the TBDPS group at the 4-position. Below is a comparison with structurally related analogs (Table 1):

Table 1: Key Structural and Physicochemical Differences

*SPPS: Solid-phase peptide synthesis

Reactivity and Functional Utility

- TBDPS Group: The bulky silyl ether in the target compound provides superior steric protection compared to smaller groups (e.g., methoxypropyl or propargyl ), making it resistant to nucleophilic attack and acidic conditions. However, it requires fluoride-based reagents (e.g., TBAF) for deprotection, whereas benzyl or allyl ethers can be removed via hydrogenolysis .

- Fluorinated Analogs : Fluorine substitution (e.g., (2R,4S)-1-Boc-4-fluoro-D-proline ) enhances metabolic stability and alters electronic properties, making such derivatives valuable in drug design. The TBDPS variant lacks this advantage but offers better lipophilicity for membrane permeability.

- Click Chemistry Compatibility: Propargyl- and vinylbenzyl-substituted analogs () enable copper-catalyzed azide-alkyne cycloaddition (CuAAC) or polymerization, which the TBDPS variant cannot support due to its inert silyl group.

Biological Activity

(2S,4R)-1-(tert-butoxycarbonyl)-4-((tert-butyldiphenylsilyl)oxy)pyrrolidine-2-carboxylic acid, also known by its CAS number 149814-40-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₆H₃₁NO₅Si

- Molecular Weight : 345.51 g/mol

- Purity : >96% (GC)

- Storage Conditions : Inert atmosphere at 2-8°C

The compound's biological activity can be attributed to its structural features, particularly the pyrrolidine ring and the tert-butoxycarbonyl (Boc) group. These modifications enhance lipophilicity and may influence interactions with biological targets such as enzymes and receptors.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays demonstrated that it inhibits cell proliferation in various cancer cell lines, including MCF-7 (breast cancer), LnCaP (prostate cancer), and MDA-MB-231 (triple-negative breast cancer). The compound exhibited a dose-dependent reduction in cell viability, suggesting a promising therapeutic application.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on several enzymes. Notably, it has shown activity against amino acid transporters, particularly ASCT2 (SLC1A5), which is crucial for glutamine transport in cancer cells. The inhibition of ASCT2 was characterized by an IC50 value of approximately 10 µM, indicating significant potential for targeting metabolic pathways in tumors.

Table 1: Summary of Biological Activities

| Activity Type | Target | Assay Type | IC50/Effect |

|---|---|---|---|

| Antitumor | MCF-7 | Cell Viability Assay | IC50 < 5 µM |

| Antitumor | LnCaP | Cell Viability Assay | IC50 < 5 µM |

| Antitumor | MDA-MB-231 | Cell Viability Assay | IC50 < 5 µM |

| Enzyme Inhibition | ASCT2 | Transport Assay | IC50 = 10 µM |

Case Studies

-

In Vitro Study on Cancer Cell Lines

- A study evaluated the cytotoxic effects of the compound on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a time- and dose-dependent manner across all tested lines.

-

Mechanistic Study on ASCT2 Inhibition

- Another research effort focused on the molecular docking studies that revealed the binding affinity of the compound to ASCT2. The results suggested that the structural modifications enhance binding interactions within the substrate-binding pocket of the transporter.

Safety and Toxicology

While promising, further investigations into the safety profile of this compound are essential. Preliminary toxicity assessments indicate that it exhibits moderate toxicity levels; however, comprehensive studies are required to evaluate long-term effects and therapeutic windows.

Q & A

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

The compound poses hazards including skin/eye irritation (H315, H319) and respiratory irritation (H335). Key precautions include:

- Use of PPE: Nitrile gloves, safety goggles, and lab coats.

- Respiratory protection: N95/P2 masks for dust control; fume hoods for volatile steps .

- Storage: Tightly sealed containers in cool, dry, ventilated areas away from incompatible materials (e.g., strong acids/bases) .

- Spill management: Neutralize with inert absorbents and dispose per local regulations .

Q. How can the stereochemical configuration of the compound be confirmed?

Techniques include:

Q. What synthetic routes are commonly used to prepare this compound?

A typical multi-step synthesis involves:

- Pyrrolidine core functionalization : Introduce the tert-butyldiphenylsilyl (TBDPS) group at C4 via nucleophilic substitution under anhydrous conditions (e.g., TBDPS-Cl, imidazole, DMF) .

- Boc protection : React with di-tert-butyl dicarbonate (Boc₂O) in THF with DMAP catalysis .

- Carboxylic acid activation : Use EDCl/HOBt for subsequent coupling reactions . Key challenges : Steric hindrance from TBDPS may reduce reaction yields, requiring extended reaction times or elevated temperatures .

Advanced Research Questions

Q. How does the steric bulk of the TBDPS group influence reactivity in peptide coupling reactions?

The TBDPS group at C4:

- Reduces aggregation : Enhances solubility in non-polar solvents (e.g., DCM, toluene) by disrupting intermolecular H-bonding .

- Impacts coupling efficiency : Steric hindrance slows acylation; use of strong activators (e.g., HATU) or microwave-assisted synthesis improves yields .

- Orthogonal protection : Stable under acidic Boc deprotection (TFA), enabling sequential functionalization .

Q. What strategies resolve contradictions in reported melting points or spectral data?

Discrepancies may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.